5-(Diethylamino)-2-nitrobenzoic acid
Description
5-(Diethylamino)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a diethylamino group at the 5-position. Notably, indicates that commercial availability of this compound has been discontinued, implying specialized or restricted prior use, possibly in academic or industrial R&D contexts. The diethylamino group contributes to its basicity and lipophilicity, distinguishing it from other nitrobenzoic acid derivatives.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-(diethylamino)-2-nitrobenzoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-3-12(4-2)8-5-6-10(13(16)17)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
FVTCBHSFFXVRKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-nitrobenzoic acid typically involves the nitration of 5-(Diethylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(Diethylamino)-2-aminobenzoic acid.
Substitution: Products vary based on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
5-(Diethylamino)-2-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the diethylamino group can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Estimated based on structural analogy.
Physicochemical and Functional Differences
Basicity and Solubility: The diethylamino group in the target compound enhances basicity compared to amino (e.g., 2-Amino-5-nitrobenzoic acid, ) or morpholine derivatives (). This increases solubility in acidic media. In contrast, 5-(γ-Glutamylamino)-2-nitrobenzoic acid () exhibits higher polarity due to its glutamyl side chain, favoring aqueous solubility.
Reactivity: The thiol group in 2-nitro-5-thiobenzoic acid () enables disulfide bond formation (e.g., DTNB, ), critical in protein chemistry. Acifluorfen sodium salt () leverages its phenoxy and trifluoromethyl groups for herbicidal activity via light-dependent radical generation.
Thermal Stability: 2-Amino-5-nitrobenzoic acid () has a high melting point (278°C), suggesting stability under heat, whereas the diethylamino derivative’s melting point is unspecified but likely lower due to reduced crystallinity.
Toxicity and Regulation: Acifluorfen is listed in toxic release inventories (), while this compound’s discontinued status () may reflect regulatory or commercial challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
